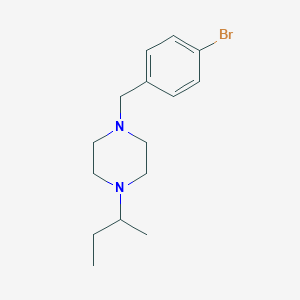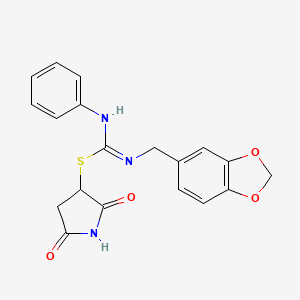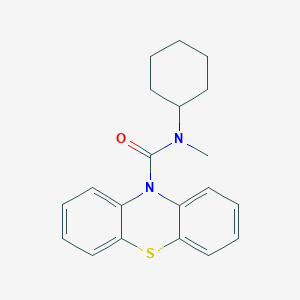![molecular formula C17H20N2O3S2 B5119610 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide, commonly known as MPPG, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPPG is a glycine derivative that has shown promising results in various studies related to neuroscience and pain management.
Wirkmechanismus
MPPG exerts its effects by inhibiting the activity of group II and III mGluRs in the brain. These receptors are G protein-coupled receptors that are involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of these receptors by MPPG leads to a decrease in glutamate release, which in turn leads to a decrease in neuronal excitability. This mechanism of action has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have various biochemical and physiological effects. Inhibition of group II and III mGluRs by MPPG leads to a decrease in glutamate release, which in turn leads to a decrease in neuronal excitability. This has been shown to have potential therapeutic effects in various neurological disorders. MPPG has also been shown to have analgesic effects in animal models of pain. This is thought to be due to the inhibition of group II and III mGluRs in the spinal cord, which leads to a decrease in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
MPPG has several advantages for lab experiments. It is a highly specific inhibitor of group II and III mGluRs, which makes it a valuable tool for studying the role of these receptors in various biological processes. MPPG is also relatively stable and can be stored for long periods of time. However, MPPG has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other compounds that are used for similar purposes.
Zukünftige Richtungen
There are several future directions for further research on MPPG. One area of research is the potential therapeutic applications of MPPG in various neurological disorders. Further studies are needed to determine the efficacy and safety of MPPG in humans. Another area of research is the role of group II and III mGluRs in various biological processes. MPPG can be a valuable tool for studying the role of these receptors in various biological processes. Further studies are also needed to optimize the synthesis method of MPPG and to develop more cost-effective methods for its production.
Synthesemethoden
MPPG can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of N-phenylglycine with thionyl chloride to form N-phenylglycinyl chloride. This intermediate is then reacted with 2-phenylthioethylamine to form N-phenyl-N-(2-phenylthioethyl)glycinamide. The final step involves the reaction of this intermediate with methylsulfonyl chloride to form MPPG. The synthesis method of MPPG is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPPG has been studied for its potential applications in various scientific research fields. One of the most promising applications of MPPG is in the field of neuroscience. MPPG has been shown to inhibit the activity of group II and III metabotropic glutamate receptors (mGluRs) in the brain. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of these receptors by MPPG has been shown to have potential therapeutic effects in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-24(21,22)19(15-8-4-2-5-9-15)14-17(20)18-12-13-23-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHXJYGNOOBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)

![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)


